molecular formula C9H18O6S B14229049 Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate CAS No. 828276-73-9

Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate

Cat. No.: B14229049
CAS No.: 828276-73-9
M. Wt: 254.30 g/mol
InChI Key: VPCHPJXXXLUUAQ-UHFFFAOYSA-N
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Description

Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a butyl group, a hydroxy group, and a methanesulfonyl group attached to a butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can be achieved through a multi-step process. One common method involves the esterification of 3-hydroxybutanoic acid with butanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting butyl 3-hydroxybutanoate is then subjected to a sulfonylation reaction using methanesulfonyl chloride and a base, such as pyridine, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methanesulfonyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Butyl 3-oxo-4-[(methanesulfonyl)oxy]butanoate.

    Reduction: Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanol.

    Substitution: Butyl 3-hydroxy-4-(substituted)butanoate.

Scientific Research Applications

Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis in the presence of esterases, leading to the formation of butyl 3-hydroxybutanoate and methanesulfonic acid. The hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Butyl 3-hydroxybutanoate: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

    Butyl 4-hydroxybutanoate: Differs in the position of the hydroxy group, affecting its reactivity and applications.

    Butyl 3-methoxy-4-[(methanesulfonyl)oxy]butanoate: Contains a methoxy group instead of a hydroxy group, altering its chemical properties.

Uniqueness

Butyl 3-hydroxy-4-[(methanesulfonyl)oxy]butanoate is unique due to the presence of both a hydroxy group and a methanesulfonyl group on the butanoate backbone

Properties

CAS No.

828276-73-9

Molecular Formula

C9H18O6S

Molecular Weight

254.30 g/mol

IUPAC Name

butyl 3-hydroxy-4-methylsulfonyloxybutanoate

InChI

InChI=1S/C9H18O6S/c1-3-4-5-14-9(11)6-8(10)7-15-16(2,12)13/h8,10H,3-7H2,1-2H3

InChI Key

VPCHPJXXXLUUAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)CC(COS(=O)(=O)C)O

Origin of Product

United States

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